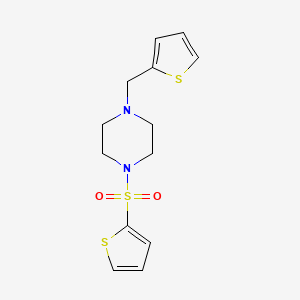![molecular formula C17H22N2O2S2 B4283795 1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4283795.png)
1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Übersicht
Beschreibung
1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-ethylphenylsulfonyl group and a 2-thienylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine typically involves the following steps:
Formation of the sulfonyl chloride: The starting material, 4-ethylbenzenesulfonyl chloride, is prepared by reacting 4-ethylbenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with piperazine to form 1-(4-ethylphenylsulfonyl)piperazine.
Alkylation: The final step involves the alkylation of 1-(4-ethylphenylsulfonyl)piperazine with 2-thienylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for the sulfonylation and alkylation steps.
Purification techniques: such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors, modulating their function. The thienyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
- 1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
- 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine
Comparison: 1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c1-2-15-5-7-17(8-6-15)23(20,21)19-11-9-18(10-12-19)14-16-4-3-13-22-16/h3-8,13H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBCMWZFDCAXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![isopropyl 2-{[3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4283712.png)
![3-(1-adamantylmethyl)-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4283717.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4283725.png)
![N-(3-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4283744.png)
![methyl 2-[({2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4283745.png)
![ethyl 2-{[2-cyano-3-(3-nitrophenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283754.png)
![4-(2-cyano-3-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B4283768.png)
![ethyl 2-({2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4283770.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4283778.png)
![1-[(4-bromophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283793.png)
![1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4283803.png)
![1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283810.png)

![1-[5-({4-[(5-METHYL-2-FURYL)METHYL]PIPERAZINO}SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]-1-ETHANONE](/img/structure/B4283839.png)
